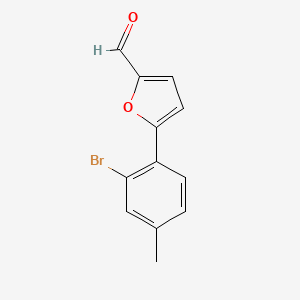

5-(2-Bromo-4-methylphenyl)-2-furaldehyde

Description

Contextual Significance of Furaldehyde Derivatives in Chemical Science

Furaldehyde, commonly known as furfural (B47365), and its derivatives are cornerstone compounds in chemical science, originating from renewable biomass sources like corncobs and wheat bran. atamanchemicals.com These compounds are characterized by a furan (B31954) ring substituted with an aldehyde group, a structure that imparts significant versatility. atamanchemicals.comjmchemsci.com Furaldehyde derivatives serve as crucial precursors in the synthesis of a wide array of chemicals and materials. researchgate.net They are integral to the production of furan-based chemicals, resins, and solvents such as furfuryl alcohol and tetrahydrofuran. atamanchemicals.comresearchgate.net

The reactivity of the aldehyde group allows for a multitude of chemical transformations, including condensations, oxidations, and reductions, making them valuable intermediates in organic synthesis. jmchemsci.comjmchemsci.com This reactivity, combined with the aromatic nature of the furan ring, enables the creation of complex molecules with applications ranging from pharmaceuticals and agrochemicals to polymers and fragrances. researchgate.netchemimpex.com Their role as a bio-based platform chemical positions them at the forefront of sustainable chemistry efforts. researchgate.net

Importance of Aryl-Substituted Furaldehydes in Synthetic Chemistry

The introduction of an aryl (aromatic ring) substituent onto the furaldehyde core, creating aryl-substituted furaldehydes, significantly expands their utility in synthetic chemistry. These compounds serve as versatile building blocks for constructing more complex molecular architectures. The aryl group can be tailored to include various functional groups, influencing the electronic properties and reactivity of the entire molecule.

Aryl-substituted furaldehydes are particularly important as intermediates in cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental methods for forming carbon-carbon bonds. researchgate.netnih.gov These reactions allow for the synthesis of complex bi-aryl structures and other elaborate organic molecules that are often scaffolds for biologically active compounds. nih.gov Furthermore, the aldehyde group can be readily transformed into other functionalities, providing a handle for further synthetic modifications. osi.lvresearchgate.net This dual reactivity makes aryl-substituted furaldehydes valuable precursors for designing polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.netosi.lv

Overview of 5-(2-Bromo-4-methylphenyl)-2-furaldehyde in Academic Research

This compound is a specific aryl-substituted furaldehyde that has appeared in academic and chemical research literature primarily as a synthetic intermediate. Its structure, featuring a brominated and methylated phenyl group attached to the 5-position of the furaldehyde ring, makes it a highly functionalized and useful building block.

The key features of this molecule are the reactive sites that it offers for further chemical synthesis:

The aldehyde group is a classic site for nucleophilic attack and condensation reactions.

The bromo substituent on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of other functional groups or molecular fragments.

Research involving this compound often utilizes it as a precursor for the synthesis of more complex molecules. The strategic placement of the bromo and methyl groups on the phenyl ring allows for controlled and regioselective transformations, making it a valuable tool for medicinal chemists and materials scientists in the construction of novel compounds.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H9BrO2 |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| InChI Key | JRJUEVPOZMWWNK-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJUEVPOZMWWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358068 | |

| Record name | 5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359810-48-3 | |

| Record name | 5-(2-Bromo-4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Carbon-Carbon Coupling Strategies for Aryl Furaldehydes

The creation of a bond between the furan (B31954) ring and the aryl moiety is a critical step in the synthesis of 5-aryl-2-furaldehydes. Modern organic chemistry offers several powerful methods to achieve this, primarily centered around palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. Several named reactions under this category are applicable to the synthesis of 5-aryl-2-furaldehydes.

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would typically involve the coupling of 5-bromo-2-furaldehyde (B32451) with (2-bromo-4-methylphenyl)boronic acid. This boronic acid is a commercially available reagent, making this a highly feasible approach. The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction conditions.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, also catalyzed by a palladium or nickel complex. This method is known for its high reactivity and functional group tolerance. In this context, an organozinc derivative of furaldehyde could be coupled with 1,2-dibromo-4-methylbenzene.

The Stille coupling employs organotin compounds, which react with organic halides in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback.

The Heck reaction , another palladium-catalyzed process, involves the reaction of an unsaturated halide with an alkene. While not a direct route to the target compound, it is a key method for the arylation of unsaturated systems.

| Coupling Reaction | Furan Substrate | Aryl Substrate | Key Reagents |

| Suzuki-Miyaura | 5-Bromo-2-furaldehyde | (2-Bromo-4-methylphenyl)boronic acid | Pd catalyst, Base |

| Negishi | 5-(Halozinc)-2-furaldehyde | 1,2-Dibromo-4-methylbenzene | Pd or Ni catalyst |

| Stille | 5-(Trialkylstannyl)-2-furaldehyde | 1,2-Dibromo-4-methylbenzene | Pd catalyst |

Direct C-H Arylation Approaches

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. In this approach, a C-H bond on the furan ring is directly coupled with an aryl halide. For the synthesis of 5-aryl-2-furaldehydes, this would involve the reaction of 2-furaldehyde with an appropriate aryl halide, such as 1,2-dibromo-4-methylbenzene, in the presence of a palladium catalyst. acs.orgnih.gov

An efficient regioselective method for the direct arylation of 2-furaldehyde with various aryl halides has been described, employing a catalytic amount of palladium(II) chloride under relatively mild conditions. acs.orgnih.gov This approach provides a range of 5-aryl-2-formylfuran derivatives. Homocoupling of the aryl halide can be a significant side reaction, which can often be minimized by the slow addition of the aryl halide to the reaction mixture.

Halogenation and Functionalization of Furaldehyde Precursors

The synthesis of the target molecule often requires the preparation of key intermediates through halogenation and subsequent functionalization.

Regioselective Bromination of Furaldehydes

The preparation of 5-bromo-2-furaldehyde is a crucial step for many synthetic routes, particularly for subsequent cross-coupling reactions. The direct bromination of 2-furaldehyde can lead to a mixture of products, making regioselectivity a key challenge. Traditional methods often use molecular bromine, but this can result in poor regioselectivity and the formation of di-brominated products.

To address this, milder and more selective brominating agents have been developed. One such reagent is 1-butyl-3-methylimidazolium tribromide, which has been shown to be effective for the monobromination of 2-furaldehyde with high selectivity for the 5-position. This reaction can be carried out under solvent-free conditions, offering an environmentally benign route to 5-bromo-2-furaldehyde. A typical procedure involves the dropwise addition of freshly distilled 2-furaldehyde to the ionic liquid brominating agent.

| Brominating Agent | Substrate | Product | Key Advantages |

| Molecular Bromine (Br₂) | 2-Furaldehyde | Mixture of brominated products | High atom economy |

| 1-Butyl-3-methylimidazolium tribromide | 2-Furaldehyde | 5-Bromo-2-furaldehyde | High regioselectivity, milder conditions |

Introduction of the Methylphenyl Moiety

The "2-bromo-4-methylphenyl" portion of the target molecule is introduced through the carbon-carbon coupling strategies discussed in section 2.1. The key precursor for this is an appropriately functionalized benzene (B151609) derivative. For Suzuki-Miyaura coupling, (2-bromo-4-methylphenyl)boronic acid is the required reagent. This can be prepared from 1,2-dibromo-4-methylbenzene through lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. For direct C-H arylation, 1,2-dibromo-4-methylbenzene would be the direct coupling partner.

Multi-Step Synthetic Routes to 5-(2-Bromo-4-methylphenyl)-2-furaldehyde

Based on the methodologies discussed, a plausible and efficient multi-step synthetic route to this compound can be proposed. This route would leverage the reliability of the Suzuki-Miyaura cross-coupling reaction.

Step 1: Regioselective Bromination of 2-Furaldehyde

The synthesis would commence with the regioselective bromination of commercially available 2-furaldehyde at the 5-position to yield 5-bromo-2-furaldehyde. As previously mentioned, the use of a selective brominating agent like 1-butyl-3-methylimidazolium tribromide would be advantageous to ensure high yield and purity of the desired isomer.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step involves the palladium-catalyzed Suzuki-Miyaura coupling of the prepared 5-bromo-2-furaldehyde with (2-bromo-4-methylphenyl)boronic acid. This reaction would be carried out in the presence of a suitable palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The choice of solvent is also crucial, with common options including toluene, dioxane, or a mixture of an organic solvent and water.

This proposed two-step synthesis offers a clear and efficient pathway to the target molecule, utilizing well-established and high-yielding reactions.

Chemical Reactivity and Transformations

Reactions at the Formyl Group

The aldehyde (formyl) group is one of the most reactive sites in the molecule, readily undergoing additions, condensations, reductions, and oxidations.

The electrophilic carbon of the formyl group is a target for various nucleophiles. This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: Like other 5-aryl-2-furaldehydes, the compound can participate in base-catalyzed condensation reactions. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, yields α,β-unsaturated products. researchgate.net Another significant reaction is the Biginelli reaction, where 5-aryl-2-furaldehydes react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form tetrahydropyrimidinones, a class of compounds with notable biological activities. osi.lv

Hydrazone Formation: The aldehyde reacts with hydrazines, such as arylsulfonylhydrazides, to form the corresponding arylsulfonylhydrazones. These derivatives can be further transformed, for example, in the Bamford-Stevens reaction to generate carbenes or alkenes. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Ethyl cyanoacetate, Sodium ethoxide | Ethyl 2-cyano-3-(5-aryl-2-furyl)acrylate | researchgate.net |

| Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea, FeCl₃·6H₂O | Ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | osi.lv |

| Hydrazone Formation | Arenesulfonohydrazides | 5-Aryl-2-furaldehyde arylsulfonylhydrazone | researchgate.net |

The oxidation state of the formyl group can be readily altered through standard organic transformations.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 5-(2-bromo-4-methylphenyl)furan-2-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid affecting other functional groups. More potent reducing agents such as lithium aluminum hydride (LiAlH₄) could also be used.

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 5-(2-bromo-4-methylphenyl)furan-2-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. This transformation is a key step in the synthesis of various furoic acid derivatives. pensoft.net

Transformations of the Furan (B31954) Ring System

The furan ring, an electron-rich aromatic system, exhibits its own characteristic reactivity, including susceptibility to electrophilic attack and participation in cycloaddition reactions.

The furan ring is generally more reactive towards electrophiles than benzene (B151609). masterorganicchemistry.comscielo.org.mx The positions on the furan ring are not equivalent; the C5 position is the most activated, followed by C2. In 5-(2-bromo-4-methylphenyl)-2-furaldehyde, these positions are already substituted. The remaining C3 and C4 positions are less reactive. The electron-withdrawing nature of the formyl group at C2 deactivates the ring, particularly the C3 position, while the aryl group at C5 also influences the ring's electron density. Therefore, electrophilic substitution, such as nitration or halogenation, would likely occur at the C4 position, although harsh conditions might be required, potentially leading to side reactions. scielo.org.mxyoutube.com

The aromaticity of the furan ring is less stable compared to benzene, allowing it to undergo reactions that disrupt the ring system.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with strong dienophiles. mdpi.com The presence of an electron-withdrawing aldehyde group on the furan ring in this compound would decrease its reactivity as a diene. However, under forcing conditions (e.g., high pressure or Lewis acid catalysis), cycloaddition with potent dienophiles like maleic anhydride (B1165640) could potentially occur, leading to the formation of oxanorbornane derivatives. mdpi.com

Ring-Opening: Under strongly acidic or oxidative conditions, the furan ring can undergo ring-opening reactions. For example, treatment with acids can lead to the formation of 1,4-dicarbonyl compounds, a characteristic reaction of furans.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the phenyl ring is a versatile functional group, primarily utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This functionality allows for the elaboration of the aryl portion of the molecule.

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would replace the bromine atom with the corresponding aryl or vinyl group. researchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkynyl substituent at the C2 position of the phenyl ring. nih.gov

Heck Coupling: Reaction with an alkene under palladium catalysis would form a new carbon-carbon bond, leading to a styrenyl-type derivative.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

The reactivity of the aryl bromide provides a powerful tool for late-stage functionalization, enabling the synthesis of a diverse library of derivatives from a common intermediate.

| Coupling Reaction | Reagents | Product Type | Reference |

| Suzuki-Miyaura | Ar'-B(OH)₂, Pd catalyst, Base | 5-(2-Aryl'-4-methylphenyl)-2-furaldehyde | researchgate.net |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 5-(2-Alkynyl-4-methylphenyl)-2-furaldehyde | nih.gov |

| Heck | Alkene, Pd catalyst, Base | 5-(2-Alkenyl-4-methylphenyl)-2-furaldehyde | General |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-(2-Amino-4-methylphenyl)-2-furaldehyde | General |

Further Cross-Coupling Reactions

There is no specific data available in the scientific literature regarding further cross-coupling reactions of this compound.

Transformations of the Bromine Atom

There is no specific data available in the scientific literature regarding transformations of the bromine atom in this compound.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for 5-(2-Bromo-4-methylphenyl)-2-furaldehyde, were found in the searched scientific literature. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule.

Infrared (IR) and Raman Spectroscopy

Similarly, dedicated Infrared (IR) and Raman spectra for this compound are not available. Such spectra would reveal the characteristic vibrational frequencies of its functional groups, including the aldehyde C=O stretch, C-Br vibrations, aromatic ring modes, and furan (B31954) ring vibrations.

Mass Spectrometry

While the molecular weight can be calculated based on the chemical formula (C₁₂H₉BrO₂), specific experimental mass spectrometry data, which would confirm the molecular ion peak and detail the fragmentation patterns under different ionization conditions, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis absorption spectrum for this compound in the literature. This analysis would provide information about the electronic transitions within the molecule, including the absorption maxima (λmax) related to its conjugated system.

Theoretical and Quantum Chemical Studies

Computational studies are invaluable for understanding the electronic structure and predicting the properties of molecules. However, specific theoretical investigations on this compound are absent from the available literature.

Density Functional Theory (DFT) Calculations on Electronic Structure and Geometry

No published studies utilizing Density Functional Theory (DFT) to model the electronic structure and optimize the geometry of this compound were identified. Such calculations would typically provide data on bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map, offering deep insights into the molecule's reactivity and stability. Research on related but structurally different molecules, such as 5-bromosalicylaldehyde, has utilized DFT, but these findings are not directly applicable to the target compound as per the instructions. nih.gov

Analysis of Molecular Electrostatic Potential (MEP)

Information regarding the Molecular Electrostatic Potential (MEP) of this compound is not available in the published scientific literature.

Vibrational Frequency Analysis and NMR Chemical Shift Prediction

There are no published studies detailing the vibrational frequency analysis or predicted NMR chemical shifts for this compound.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling studies elucidating the reaction pathways and mechanisms involving this compound have not been reported in the scientific literature.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Theoretically, 5-(2-Bromo-4-methylphenyl)-2-furaldehyde could serve as a versatile building block in the synthesis of more complex molecules. The aryl bromide moiety is a common precursor for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The aldehyde functional group can be transformed into a variety of other functionalities, including alcohols, alkenes, and carboxylic acids, or used in multicomponent reactions to construct intricate molecular scaffolds. Despite this potential, there is no specific research to date that documents the successful incorporation of this compound into the synthesis of complex natural products or other elaborate molecular architectures.

Precursors for Heterocyclic Compound Libraries

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound contains a furan (B31954) ring, which is itself a key heterocyclic motif. The aldehyde group could be utilized in condensation reactions with various dinucleophiles to construct fused or appended heterocyclic rings. For instance, reactions with hydrazines, hydroxylamine, or amidines could potentially yield pyrazoles, isoxazoles, and pyrimidines, respectively. The bromo-substituted phenyl ring could be further functionalized to introduce additional diversity into a potential compound library. Nevertheless, the scientific literature does not currently contain reports of the use of this compound as a starting material for the generation of heterocyclic compound libraries.

Role as Substrates in Catalytic Methodologies

The development of novel catalytic methodologies is a cornerstone of modern organic synthesis. The aryl bromide functionality within this compound makes it a prime candidate for use as a substrate in the development and optimization of new catalytic cross-coupling reactions. Researchers could employ this compound to test the efficacy of new catalyst systems, ligands, or reaction conditions. However, a review of the pertinent literature indicates that this compound has not been utilized as a benchmark substrate in any published catalytic methodology studies.

Future Research Perspectives

Development of Sustainable Synthetic Strategies

The synthesis of 5-aryl-2-furaldehydes, including the title compound, traditionally relies on palladium-catalyzed cross-coupling reactions. Future research will likely prioritize the development of more sustainable and efficient synthetic protocols.

Current research in the broader field of furan (B31954) chemistry is exploring several avenues to enhance sustainability. These include the use of "green" solvents like ionic liquids and deep eutectic solvents, which can improve reaction efficiency and ease of product separation. nih.gov Additionally, alternative energy sources such as microwave irradiation and ultrasound are being investigated to accelerate reaction times and reduce energy consumption. nih.gov

For the synthesis of 5-aryl-2-furaldehydes specifically, palladium-catalyzed direct C-H arylation of furfural (B47365) is a promising approach. researchgate.net This method avoids the need for pre-functionalized starting materials, thereby reducing waste and improving atom economy. researchgate.net Future work could focus on optimizing these catalytic systems by developing new, more active, and reusable catalysts. nih.gov The use of heterogeneous catalysts, such as palladium supported on various materials, could simplify catalyst recovery and recycling, further enhancing the sustainability of the process. nih.gov A key challenge in direct arylation is minimizing homocoupling of the aryl halide, which can be addressed by strategies such as the slow addition of the aryl halide reactant. beilstein-journals.org

| Parameter | Traditional Approach | Sustainable Future Direction |

| Solvents | Often volatile organic compounds (VOCs) | Green solvents (e.g., ionic liquids, deep eutectic solvents) nih.gov |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound nih.gov |

| Catalysis | Homogeneous palladium catalysts | Heterogeneous, recyclable palladium catalysts; direct C-H arylation researchgate.netnih.gov |

| Atom Economy | May require pre-functionalized starting materials | Direct C-H activation to reduce waste researchgate.net |

In-depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of 5-(2-bromo-4-methylphenyl)-2-furaldehyde is crucial for optimizing reaction conditions and developing more efficient catalysts. The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or direct C-H arylation.

The catalytic cycle of these reactions is generally understood to involve three main steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura) or C-H activation, and reductive elimination. researchgate.net However, the specific nuances for furan-containing substrates are an area of active investigation.

Oxidative Addition: This initial step, where the aryl halide adds to the palladium(0) catalyst, is often rate-determining. researchgate.net Computational studies using Density Functional Theory (DFT) are being employed to investigate the transition states of this step for various aryl halides and palladium catalysts. researchgate.netrsc.org These studies can elucidate the electronic and steric factors that influence the reaction rate and can help in the rational design of more effective ligands and catalyst systems. chemrxiv.org For furan derivatives, understanding how the furan ring interacts with the palladium center during this process is a key area for future research.

C-H Activation/Transmetalation: In direct arylation, the mechanism of C-H bond cleavage at the furan ring is of particular interest. Mechanistic investigations can help to understand the regioselectivity of the arylation, which is crucial for the synthesis of the desired 5-substituted product. nih.gov In the Suzuki-Miyaura reaction, the transmetalation step, where the aryl group is transferred from boron to palladium, is also a critical point of study. researchgate.net

Future mechanistic studies will likely involve a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, with computational modeling to provide a detailed picture of the reaction pathways. nih.govresearchgate.net This knowledge will be invaluable for the development of next-generation catalysts with improved activity and selectivity for the synthesis of 5-aryl-2-furaldehydes.

Exploration of Novel Chemical Derivatizations

The aldehyde functionality of this compound serves as a versatile handle for a wide range of chemical transformations, opening up possibilities for the synthesis of novel and potentially valuable compounds.

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds can be employed to extend the carbon chain and introduce new functional groups. nih.gov Another important transformation is the Biginelli reaction, where 5-aryl-2-furaldehydes react with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to produce tetrahydropyrimidinones, a class of compounds with potential biological activities. osi.lvresearchgate.net

| Reaction | Reagents | Product Class |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) | α,β-Unsaturated compounds nih.gov |

| Biginelli Reaction | β-Dicarbonyl compound, (thio)urea | Tetrahydropyrimidinones osi.lvresearchgate.net |

| Synthesis of Benzazoles | 2-Methyl-substituted benzazoles | 2-[2-(5-Aryl-2-furyl)ethenyl]-1,3-benzazoles nih.gov |

Cycloaddition Reactions: The furan ring in this compound can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This provides a powerful tool for the construction of complex, three-dimensional molecular architectures. mdpi.com Research in this area could explore the reactivity of the title compound with various dienophiles to synthesize novel bicyclic adducts, which could serve as intermediates for the synthesis of new pharmaceuticals or materials. Furthermore, 1,3-dipolar cycloaddition reactions offer a route to five-membered heterocyclic rings. libretexts.org

Synthesis of Novel Heterocycles: The combination of the aldehyde and the furan ring offers multiple opportunities for the synthesis of novel heterocyclic systems. For example, reactions with aminic nucleophiles can lead to the formation of various nitrogen-containing heterocycles. The synthesis of 2-substituted 1,3-benzazoles has been demonstrated from 5-aryl-2-furaldehydes. nih.gov Future research could expand upon this to explore the synthesis of a wider variety of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. opastpublishers.com

Q & A

Q. What are the common synthetic routes for 5-(2-Bromo-4-methylphenyl)-2-furaldehyde, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of precursor furfural derivatives or coupling reactions (e.g., Suzuki-Miyaura) between halogenated aryl groups and furan moieties. For example, bromination of 5-(4-methylphenyl)-2-furaldehyde using under radical initiation (e.g., AIBN) in can yield the target compound. Optimization includes adjusting reaction time (4–8 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:NBS) to maximize yield . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- and NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl), aldehyde proton (δ ~9.8 ppm), and methyl group (δ ~2.5 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1670 cm) and C-Br vibration (~600 cm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to (expected m/z: 280–282) with fragmentation patterns reflecting bromine isotopes .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects of substituents .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert atmosphere (argon/nitrogen) at 0–6°C to prevent degradation via hydrolysis or radical bromine loss. Use stabilizers like BHT (0.01% w/w) to inhibit oxidation .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and electron-donating methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. The methyl group enhances steric hindrance, directing substitution to the para position relative to bromine. Computational studies (DFT) using Gaussian 16 can map electrostatic potential surfaces to predict reactive sites . Kinetic experiments (e.g., SNAr with amines) under varying pH and solvent polarity (DMF vs. THF) quantify substituent effects .

Q. What are the challenges in reconciling conflicting mechanistic proposals for aryl-substituted furfural formation under acidic vs. basic conditions?

- Methodological Answer : Acidic conditions (e.g., ) favor dehydration of carbohydrate precursors (e.g., fructose) via cyclic oxocarbenium intermediates, while basic conditions may promote aldol condensation. Discrepancies in rate-determining steps (e.g., protonation vs. enolization) can be resolved using -labeling and kinetic isotope effects (KIE) to track oxygen migration pathways .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices and local softness to identify electrophilic attack sites. For example, the meta position to bromine may show higher reactivity due to partial charge distribution. Molecular dynamics simulations (e.g., CP2K) model solvent effects on transition states .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for bromination reactions of furfural derivatives?

- Methodological Answer : Variations arise from differences in brominating agents (NBS vs. ) and reaction media (polar vs. non-polar solvents). For example, in may over-brominate, while NBS in offers better control. Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) and resolve inconsistencies .

Methodological Tables

Q. Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | 80 | 75–85 | ||

| 25 | 60–70 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 9.8 (CHO), 7.6–7.8 (Ar-H), 2.5 (CH3) | |

| IR | 1670 cm (C=O), 600 cm (C-Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.